Cas no 57471-01-9 (N-Didesethyl, N-tertbutyl Celiprolol)

N-Didesethyl, N-tertbutyl Celiprolol structure
57471-01-9 structure
Product Name:N-Didesethyl, N-tertbutyl Celiprolol
CAS No:57471-01-9
MF:C20H33N3O4
MW:379.493725538254
CID:1069930
PubChem ID:21122811
Update Time:2025-04-20

N-Didesethyl, N-tertbutyl Celiprolol Chemical and Physical Properties

Names and Identifiers

    • Imp. C (EP): 1-[3-Acetyl-4-[(2RS)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-phenyl]-3-(1,1-dimethylethyl)urea
    • 1-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-(2-methylpropyl)urea
    • N-Didesethyl, N-tertbutyl Celiprolol
    • N 111
    • 1-[3-Acetyl-4-[(2RS)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-3-(1,1-dimethylethyl)urea
    • Celiprolol Hydrochloride Imp. C (EP); Celiprolol Imp. C (EP); 1-[3-Acetyl-4-[(2RS)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-3-(1,1-dimethylethyl)urea; Celiprolol Hydrochloride Impurity C; Celiprolol Impurity C
    • 3-[3-ACETYL-4-[3-(TERT-BUTYLAMINO)-2-HYDROXYPROPOXY]PHENYL]-1-(TERT-BUTYL)UREA
    • N-Didesethyl,N-tertbutylCeliprolol
    • UREA, N-(3-ACETYL-4-(3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPOXY)PHENYL)-N'-(1,1-DIMETHYLETHYL)-
    • 97WKI06KTX
    • 57471-01-9
    • CID 21122811
    • CCRIS 4208
    • 3-(3-Acetyl-4-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl)-1-tert-butylurea
    • UNII-97WKI06KTX
    • Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N'-(1,1-dimethylethyl)-
    • N-111
    • 1-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea
    • 3-(3-Acetyl-4-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl)-1-(tert-butyl)urea
    • BRN 2773085
    • Q27272044
    • Inchi: 1S/C20H33N3O4/c1-13(24)16-10-14(22-18(26)23-20(5,6)7)8-9-17(16)27-12-15(25)11-21-19(2,3)4/h8-10,15,21,25H,11-12H2,1-7H3,(H2,22,23,26)
    • InChI Key: HJFOOUMUEFZBDQ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1C(C)=O)NC(NC(C)(C)C)=O)CC(CNC(C)(C)C)O

Computed Properties

  • Exact Mass: 379.24729
  • Monoisotopic Mass: 379.24710654g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 9
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 99.7Ų

Experimental Properties

  • Density: 1.108±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: NA
  • Boiling Point: 526.2±50.0 °C at 760 mmHg
  • Flash Point: 272.0±30.1 °C
  • Solubility: Almost insoluble (0.076 g/l) (25 º C),
  • PSA: 104.89
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

N-Didesethyl, N-tertbutyl Celiprolol Security Information

N-Didesethyl, N-tertbutyl Celiprolol Pricemore >>

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